N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydrazide groups can participate in redox reactions, influencing cellular processes and signaling pathways. Its aromatic structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 2,4-Dimethoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H33N3O6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H33N3O6/c1-24(2,3)16-25(4,5)18-8-10-19(11-9-18)34-15-23(29)27-26-14-17-12-20(28(30)31)22(33-7)13-21(17)32-6/h8-14H,15-16H2,1-7H3,(H,27,29)/b26-14+ |
InChI Key |
YKSVWSCOZRBSMX-VULFUBBASA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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